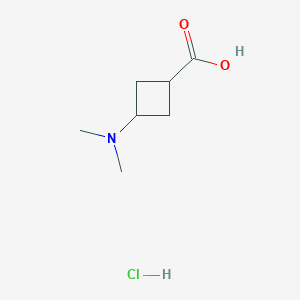![molecular formula C14H13Cl2NO2S B2939859 2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 338774-16-6](/img/structure/B2939859.png)
2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Research into the formation and reactivity of pyrimidinyl sulphones and sulphoxides has elucidated methods for preparing previously unknown sulphones and sulphoxides from corresponding thioethers through oxidative methods. This research demonstrates that derivatives like 2-phenylsulphonylpyrimidine, which can be synthesized from chloropyrimidine, exhibit significantly higher reactivity than their thioether counterparts, suggesting applications in synthesizing more reactive and potentially more functional organic molecules (Brown & Ford, 1967).
Green Chemistry and Sustainable Synthesis
The modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, utilized as an intermediate in the production of Dexlansoprazole, highlights advancements in green chemistry. This method incorporates steps that minimize waste and improve reaction efficiency, suggesting the compound's relevance in developing environmentally friendly pharmaceutical manufacturing processes (Gilbile, Bhavani, & Vyas, 2017).
Material Science and Polymer Chemistry
In material science, the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties showcases the compound's potential applications in creating materials with specific desired properties, such as high thermal stability, low dielectric constants, and good mechanical strength. These materials could be invaluable in electronics, aerospace, and other high-tech industries (Liu et al., 2013).
Organic Synthesis and Ligand Chemistry
Research into the synthesis and properties of complexes, such as Pt(II) compounds with sulfoxide ligands, demonstrates the intricate balance of electronic effects in molecular structures. The selective introduction of electron-withdrawing groups and their impact on ligand affinity and reactivity points to applications in catalysis and the design of organometallic complexes for various synthetic applications (Rochon & Tessier, 2008).
Chemical Modifications and Functional Materials
The development of highly refractive and transparent polyamides based on noncoplanar ortho-substituted sulfonyl-bridged diacid monomers underscores the role of such compounds in producing materials with specific optical properties. These materials could find applications in optics and photonics, where high refractive indices and transparency are crucial (Kiani et al., 2013).
Propiedades
IUPAC Name |
2-chloro-3-(5-chloro-2-methylphenyl)sulfonyl-4,6-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-8-4-5-11(15)7-12(8)20(18,19)13-9(2)6-10(3)17-14(13)16/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFOZZUBAISBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)C2=C(N=C(C=C2C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2939778.png)




![(3-Methylphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2939784.png)
![N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2939790.png)



![2-ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide](/img/structure/B2939795.png)
![1-Cyclohexyl-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2939796.png)

![N-[4-(2-phenylethynyl)phenyl]butanamide](/img/structure/B2939799.png)